molecular formula C9H17NO2 B071888 N-acetyl-N-butylpropanamide CAS No. 177592-68-6

N-acetyl-N-butylpropanamide

Cat. No.: B071888
CAS No.: 177592-68-6
M. Wt: 171.24 g/mol
InChI Key: DXNPTEQRMXDHCX-UHFFFAOYSA-N
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Description

N-acetyl-N-butylpropanamide is a substituted propanamide derivative characterized by the presence of an acetyl (COCH₃) and a butyl (C₄H₉) group attached to the nitrogen atom of the propanamide backbone. Its molecular formula is C₉H₁₇NO₂, with a molecular weight of 171.24 g/mol. Structurally, it is represented as CH₃CH₂CON(COCH₃)(C₄H₉). This compound is hypothesized to exhibit moderate lipophilicity due to the aliphatic butyl chain, which may influence its solubility and reactivity in organic solvents.

Properties

CAS No.

177592-68-6

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

N-acetyl-N-butylpropanamide

InChI

InChI=1S/C9H17NO2/c1-4-6-7-10(8(3)11)9(12)5-2/h4-7H2,1-3H3

InChI Key

DXNPTEQRMXDHCX-UHFFFAOYSA-N

SMILES

CCCCN(C(=O)C)C(=O)CC

Canonical SMILES

CCCCN(C(=O)C)C(=O)CC

Synonyms

Propanamide, N-acetyl-N-butyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

N-acetyl-N-butylpropanamide
  • Substituents : Aliphatic butyl and acetyl groups.
  • Key features : Absence of aromatic or heterocyclic groups, leading to simpler steric and electronic properties.
N-acetyl Norfentanyl (CAS 2838841-49-7)
  • Substituents : Aromatic phenyl and 1-acetyl-4-piperidinyl groups.
  • Molecular formula: C₁₆H₂₂N₂O₂ (MW 274.4 g/mol) .
Propanamide, N-[5-(acetylamino)-1-hydroxy-2-naphthalenyl] (CAS 497861-09-3)
  • Substituents: Naphthalenyl ring with hydroxy and acetylamino groups.
  • Key features : Extended aromatic system with polar functional groups, likely increasing water solubility compared to aliphatic derivatives .

Physical and Chemical Properties

Property This compound N-acetyl Norfentanyl N-[5-(acetylamino)-1-hydroxy-2-naphthalenyl]propanamide
Molecular Weight 171.24 g/mol (calculated) 274.4 g/mol 270.29 g/mol (calculated)
Physical Form Hypothesized liquid/oil Crystalline solid Not reported
Stability Likely stable at RT* ≥5 years at -20°C Not reported
Lipophilicity (LogP) Estimated ~2.5 (moderate) Higher (due to aromatics) Lower (polar substituents)

*RT: Room temperature.

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